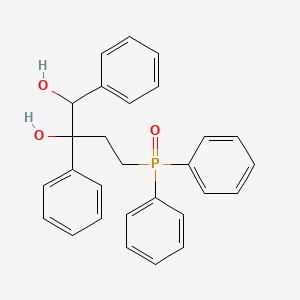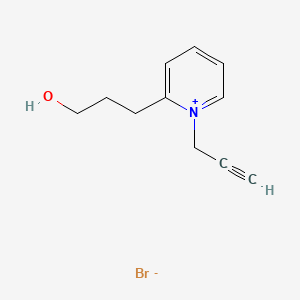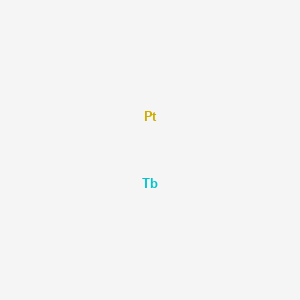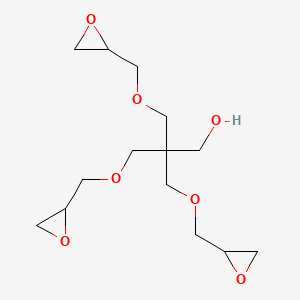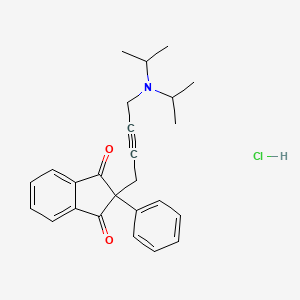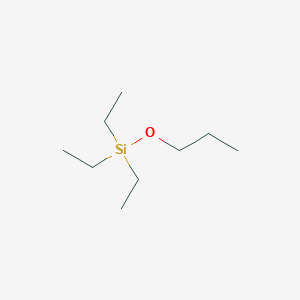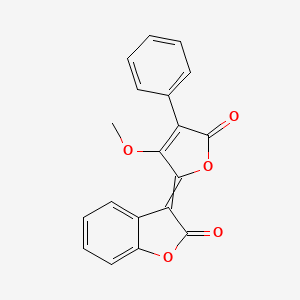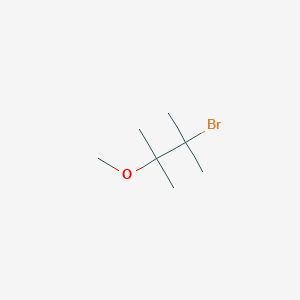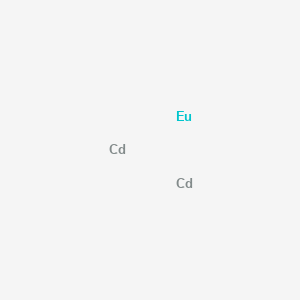
Cadmium--europium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium–europium (2/1) is a compound formed by the combination of cadmium and europium in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including optoelectronics, materials science, and biomedical research. The combination of cadmium, a transition metal, and europium, a rare earth element, results in a compound with distinct chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cadmium–europium (2/1) can be achieved through various methods, including solid-state reactions, solution-based methods, and microwave-assisted synthesis. One common approach involves the reaction of cadmium chloride with europium oxide in a controlled environment. The reaction conditions, such as temperature, pressure, and reaction time, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: Industrial production of cadmium–europium (2/1) typically involves high-temperature solid-state reactions. The reactants are mixed in stoichiometric ratios and heated in a furnace under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium–europium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with oxygen to form oxides, with halogens to form halides, and with acids to form corresponding salts.
Common Reagents and Conditions:
Oxidation: Cadmium–europium (2/1) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents under controlled conditions.
Substitution: Substitution reactions can occur with halogens, resulting in the formation of cadmium and europium halides.
Major Products: The major products formed from these reactions include cadmium oxide, europium oxide, cadmium halides, and europium halides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cadmium–europium (2/1) has a wide range of applications in scientific research due to its unique properties:
Optoelectronics: The compound is used in the development of quantum dots for optoelectronic applications, such as light-emitting diodes (LEDs) and display technologies.
Materials Science: It is utilized in the synthesis of advanced materials with tailored optical and electronic properties.
Biomedical Research: Cadmium–europium (2/1) is explored for its potential use in biomedical imaging and drug delivery systems.
Catalysis: The compound is investigated for its catalytic properties in various chemical reactions.
Wirkmechanismus
The mechanism of action of cadmium–europium (2/1) involves its interaction with molecular targets and pathways within a given system. In optoelectronic applications, the compound’s luminescent properties are attributed to the energy transfer between cadmium and europium ions. In biomedical applications, the compound’s interaction with cellular components, such as proteins and DNA, plays a crucial role in its effectiveness .
Vergleich Mit ähnlichen Verbindungen
Cadmium–europium (2/1) can be compared with other similar compounds, such as cadmium selenide quantum dots and europium-doped materials. The unique combination of cadmium and europium in a 2:1 ratio provides distinct optical and electronic properties that are not observed in other compounds. Similar compounds include:
Cadmium Selenide Quantum Dots: Known for their tunable optical properties and applications in optoelectronics.
Europium-Doped Materials: Used in various applications, including phosphors and luminescent materials.
Eigenschaften
CAS-Nummer |
12185-52-3 |
|---|---|
Molekularformel |
Cd2Eu |
Molekulargewicht |
376.79 g/mol |
IUPAC-Name |
cadmium;europium |
InChI |
InChI=1S/2Cd.Eu |
InChI-Schlüssel |
ZWBFCCZENCCIHV-UHFFFAOYSA-N |
Kanonische SMILES |
[Cd].[Cd].[Eu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



